SNU-BP
Description
SNU-BP is a small-molecule peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist with demonstrated anti-inflammatory and immunomodulatory effects. It inhibits lipopolysaccharide (LPS)-induced inflammatory cytokine production (e.g., TNF-α, IL-6) and inducible nitric oxide synthase (iNOS) in microglia by activating PPAR-γ pathways . Additionally, this compound promotes the expression of M2 microglial markers, such as interleukin-4 (IL-4) and arginase-1 (Arg-1), which are associated with tissue repair and anti-inflammatory responses . Its mechanism involves suppressing pro-inflammatory signaling pathways, including p38-MAPK, STAT-1, and NF-κB, while enhancing mitochondrial function via interactions with PGC1α and Nrf1–2 .
Properties
CAS No. |
1621513-98-1 |
|---|---|
Molecular Formula |
C31H31N3O7 |
Molecular Weight |
557.6 |
IUPAC Name |
2-(4-(5-(1-((Benzyl(phenylcarbamoyl)carbamoyl)oxy)propyl)isoxazol-3-yl)phenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C31H31N3O7/c1-4-26(27-19-25(33-41-27)22-15-17-24(18-16-22)40-31(2,3)28(35)36)39-30(38)34(20-21-11-7-5-8-12-21)29(37)32-23-13-9-6-10-14-23/h5-19,26H,4,20H2,1-3H3,(H,32,37)(H,35,36) |
InChI Key |
ZSXBRYSZYSRMSB-UHFFFAOYSA-N |
SMILES |
CC(C)(OC1=CC=C(C2=NOC(C(OC(N(CC3=CC=CC=C3)C(NC4=CC=CC=C4)=O)=O)CC)=C2)C=C1)C(O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SNU-BP; SNUBP; SNU BP |
Origin of Product |
United States |
Comparison with Similar Compounds
SNU-BP vs. Other PPAR-γ Agonists
T3D-959: A dual PPAR-γ/δ agonist, T3D-959 reversed neurodegeneration in a streptozotocin-induced AD mouse model. Unlike this compound, its primary focus is on metabolic and neurodegenerative recovery rather than anti-inflammatory microglial polarization. No studies have explored its direct impact on M2 marker upregulation or cytokine suppression .
MH84 : This compound acts as both a PPAR-γ agonist and γ-secretase modulator, reducing amyloid-beta 42 (Aβ42) levels in HEK293 cells and improving mitochondrial dysfunction. While this compound targets neuroinflammation, MH84’s dual mechanism addresses amyloid pathology, making it distinct in therapeutic scope .
Pioglitazone/Rosiglitazone : Clinically approved PPAR-γ agonists for diabetes, these drugs exhibit anti-inflammatory effects in AD models. However, systemic side effects (e.g., weight gain, edema) limit their use. This compound’s microglia-specific action may offer a safer profile, though comparative toxicity studies are lacking .
This compound vs. NSAIDs
Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen reduce AD risk by >80% via PPAR-γ activation. However, their broad inhibition of cyclooxygenase (COX) enzymes can cause gastrointestinal and cardiovascular side effects.
This compound vs. Novel Anti-Inflammatory Agents
Galangin/Malibatol A : Natural PPAR-γ agonists with anti-inflammatory properties similar to this compound. However, their low bioavailability and unstandardized dosing contrast with this compound’s synthetic optimization for consistent activity .
Data Tables
Table 1: Comparative Analysis of this compound and PPAR-γ-Targeting Compounds
Table 2: In Vitro Efficacy in Microglial Models
Key Research Findings and Gaps
- This compound’s Strengths : Specific PPAR-γ activation with dual anti-inflammatory and pro-repair effects in microglia .
- Limitations vs. Peers : Lacks in vivo validation and long-term safety data, unlike T3D-959 (in Phase II) or pioglitazone (clinically approved) .
- Therapeutic Potential: Could complement Aβ-targeting agents like MH84 by addressing neuroinflammation, a key AD driver .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
